1-(methylamino)butan-2-ol

Descripción

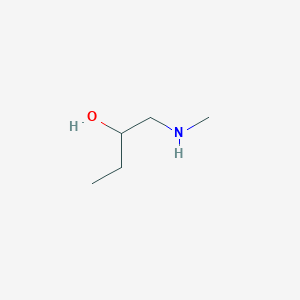

1-(Methylamino)butan-2-ol (CAS: 42163-27-9) is a secondary alcohol and amine with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol (based on analogous compounds in ). It features a hydroxyl group at the second carbon of a butanol backbone and a methylamino (-NHCH₃) substituent at the first carbon. This structure imparts both hydrophilic (via the hydroxyl group) and weakly basic (via the amine) properties. The compound is listed as a research chemical with applications in pharmaceutical intermediates or specialty synthesis, as inferred from supplier catalogs .

Propiedades

IUPAC Name |

1-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCWQXQLWFJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the formation of the desired amino alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of N-methyl-2-butanone oxime. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the target compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(methylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 1-(methylamino)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in drug design and discovery.

Industry: In the industrial sector, this compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals. It is also used as a solvent and stabilizer in various formulations.

Mecanismo De Acción

The mechanism of action of 1-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(Diethylamino)butan-2-ol

- Molecular Formula: C₈H₁₉NO

- Key Differences: The diethylamino (-N(CH₂CH₃)₂) group replaces the methylamino group, increasing molecular weight (145.25 g/mol) and lipophilicity. Applications: Likely used as a precursor for surfactants or pharmaceutical agents due to its tertiary amine structure .

2,3-Dimethyl-1-butanol

- Molecular Formula : C₆H₁₄O

- Key Differences: Lacks the amine group, reducing basicity and reactivity. Safety Data: Requires stringent handling (e.g., eye rinsing, medical consultation) due to irritancy risks .

Bitertanol (Agrochemical Analog)

- Molecular Formula : C₂₀H₂₃N₃O₂

- Key Differences: A triazole-containing fungicide with a butan-2-ol backbone. The addition of a biphenyl-4-yloxy group and triazole ring dramatically increases molecular weight (337.42 g/mol) and hydrophobicity. Applications: Used in agriculture, unlike 1-(methylamino)butan-2-ol, which is primarily a research chemical .

Synephrine (Functional Analog)

- Molecular Formula: C₉H₁₃NO₂

- Key Differences: Contains a phenolic hydroxyl group and methylaminoethanol chain, making it structurally distinct but sharing the methylamino-alcohol motif. Applications: Widely used in dietary supplements for vasoconstriction, unlike this compound, which lacks documented commercial applications .

Comparative Data Table

Research Findings and Structural Insights

- Steric Effects: Branched analogs like 2,3-Dimethyl-1-butanol exhibit reduced reactivity in nucleophilic substitutions compared to linear this compound due to steric hindrance .

- Basicity: The methylamino group in this compound confers weaker basicity (pKa ~10–11) than tertiary amines like 1-(diethylamino)butan-2-ol (pKa ~9–10) .

- Toxicity: Limited data on this compound suggest precautionary handling, whereas analogs like Synephrine have well-documented physiological effects .

Actividad Biológica

1-(Methylamino)butan-2-ol, also known as 4-methylaminobutan-2-ol, is a compound that has garnered attention due to its potential biological activities and implications in pharmacology. This article explores its biological activity, including receptor interactions, pharmacokinetics, and relevant case studies.

This compound is an aliphatic amine with the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 101.17 g/mol

- IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a stimulant by increasing the release of catecholamines, which are crucial for various physiological responses.

Receptor Binding Studies

Studies have shown that this compound has affinity for several receptors:

| Receptor Type | Binding Affinity | Notes |

|---|---|---|

| Adrenergic Receptors | Moderate | Potential stimulant effects observed in animal models. |

| Dopamine Receptors | Low to Moderate | May influence dopaminergic pathways indirectly. |

| Serotonin Receptors | Low | Limited impact on serotonergic signaling. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism, with a half-life that supports frequent dosing in experimental settings.

Absorption and Metabolism

Research indicates that after administration, the compound is quickly absorbed into the bloodstream and metabolized primarily in the liver. The metabolic pathways involve N-demethylation and hydroxylation, leading to various metabolites that may contribute to its biological effects.

Case Studies

Several studies have investigated the effects of this compound in both in vitro and in vivo settings:

- Stimulant Effects in Rodents : In a controlled study, rodents administered with this compound exhibited increased locomotor activity, suggesting stimulant properties similar to those observed with amphetamines. The study highlighted dose-dependent responses, with higher doses resulting in significant behavioral changes.

- Impact on Cardiovascular Function : Another study focused on the cardiovascular effects of the compound. Results indicated increased heart rate and blood pressure in animal models, reinforcing its adrenergic activity.

- Neurochemical Analysis : A neurochemical assessment revealed elevated levels of norepinephrine and dopamine following administration of this compound, indicating its role in modulating neurotransmitter release.

Safety and Toxicology

While preliminary studies suggest potential therapeutic applications, safety assessments are crucial. Toxicological evaluations have indicated that high doses can lead to adverse effects such as increased anxiety and cardiovascular stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.